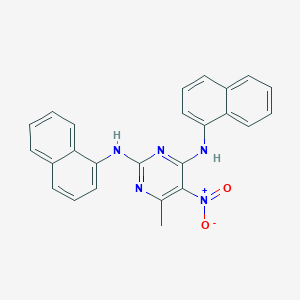
6-methyl-N,N'-di(naphthalen-1-yl)-5-nitropyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE: is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with methyl, nitro, and naphthyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Nitration: The introduction of the nitro group at the 5-position of the pyrimidine ring can be achieved using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Alkylation: The methyl group at the 6-position can be introduced via an alkylation reaction using a suitable methylating agent like methyl iodide.
Naphthyl Substitution: The naphthyl groups can be introduced through a nucleophilic aromatic substitution reaction, where naphthylamine reacts with the pyrimidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes due to its unique structural properties.
作用機序
The mechanism of action of 6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, potentially inhibiting their function. The nitro group may undergo bioreduction to form reactive intermediates that can cause DNA damage or disrupt cellular processes. The naphthyl groups may enhance the compound’s ability to intercalate into DNA, further contributing to its biological effects.
類似化合物との比較
Similar Compounds
6-METHYL-N2,N4-BIS(PHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE: Similar structure but with phenyl groups instead of naphthyl groups.
6-METHYL-N2,N4-BIS(NAPHTHALEN-2-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE: Similar structure but with naphthyl groups at different positions.
6-METHYL-N2,N4-BIS(ANILINE)-5-NITROPYRIMIDINE-2,4-DIAMINE: Similar structure but with aniline groups instead of naphthyl groups.
Uniqueness
The uniqueness of 6-METHYL-N2,N4-BIS(NAPHTHALEN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of naphthyl groups at the 1-position enhances its ability to interact with aromatic systems, making it more effective in certain applications compared to its analogs.
特性
分子式 |
C25H19N5O2 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
6-methyl-2-N,4-N-dinaphthalen-1-yl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C25H19N5O2/c1-16-23(30(31)32)24(27-21-14-6-10-17-8-2-4-12-19(17)21)29-25(26-16)28-22-15-7-11-18-9-3-5-13-20(18)22/h2-15H,1H3,(H2,26,27,28,29) |
InChIキー |
QVGDONVSTHCWEY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















